Cas no 570407-10-2 (4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine)
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolamine, 4-(4-chloro-2-thienyl)-
- 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
- 2-Amino-4-(4-chlorothiophen-2-yl)thiazole
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine;2-Thiazolamine, 4-(4-chloro-2-thienyl)-
- DTXSID70629909
- AKOS026750732
- BCP33145
- EN300-1966897
- AMY30739
- 4-(4-chlorothiophen-2-yl)thiazol-2-amine
- A1-04919
- F71516
- 570407-10-2
- 4-(4-Chloro-2-thienyl)-2-thiazolamine
- MFCD24627156
- SCHEMBL1665356
- CS-0372956
- chlorothiophen-2-yl)-1,3-thiazol-2-amine
- SMBPGSKGPGBYBQ-UHFFFAOYSA-N
- DB-193097
-
- MDL: MFCD24627156
- Inchi: 1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
- InChI Key: SMBPGSKGPGBYBQ-UHFFFAOYSA-N
- SMILES: ClC1=CSC(=C1)C1=CSC(N)=N1
Computed Properties
- Exact Mass: 215.95845
- Monoisotopic Mass: 215.9582682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.4Ų
Experimental Properties
- Density: 1.535±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.041 g/l) (25 º C),
- PSA: 38.91
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888491-250mg |
4-(4-chloro-2-thienyl)-2-ThiazolaMine |
570407-10-2 | 99% | 250mg |
¥416.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888491-1g |
4-(4-chloro-2-thienyl)-2-ThiazolaMine |
570407-10-2 | 99% | 1g |
¥1,250.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888491-5g |
4-(4-chloro-2-thienyl)-2-ThiazolaMine |
570407-10-2 | 99% | 5g |
¥3,750.00 | 2022-09-28 | |
| Chemenu | CM308269-500g |
4-(4-Chlorothiophen-2-yl)thiazol-2-amine |
570407-10-2 | 98% | 500g |
$2462 | 2023-01-17 | |
| Enamine | EN300-1966897-1g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1966897-5g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 5g |
$3687.0 | 2023-09-16 | ||
| Enamine | EN300-1966897-10g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 10g |
$5467.0 | 2023-09-16 | ||
| Enamine | EN300-1966897-0.05g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1966897-0.1g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1966897-0.25g |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
570407-10-2 | 0.25g |
$1170.0 | 2023-09-16 |
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine Suppliers
4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Recent Advances in the Study of 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine (CAS: 570407-10-2) and Its Applications in Chemical Biology and Medicine
The compound 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine (CAS: 570407-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine as a versatile scaffold for the development of novel bioactive molecules. Its structural features, including the chlorothiophene and thiazole moieties, contribute to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, suggesting its potential as a kinase inhibitor for cancer therapy.
In addition to its kinase inhibitory properties, research has also explored the antimicrobial potential of 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs show promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.
The synthetic pathways for 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthesis method that improves yield and purity while reducing environmental impact. This advancement is particularly significant for potential industrial-scale production of the compound and its derivatives.
Looking forward, computational studies have predicted additional therapeutic applications for 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine. Molecular docking simulations suggest potential interactions with inflammatory targets, indicating possible applications in autoimmune diseases. However, these predictions require experimental validation through in vitro and in vivo studies, which are currently underway in several research laboratories.
In conclusion, 4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine represents a promising scaffold in medicinal chemistry with multiple potential therapeutic applications. Ongoing research continues to explore its full potential, with particular focus on optimizing its pharmacokinetic properties and target selectivity. The compound's versatility and the recent advances in its synthesis and biological evaluation make it an important focus area in current drug discovery efforts.
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